tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
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Tert-butyl group (t-Bu): : The tert-butyl group (also known as 2-methyl-2-propanyl) consists of three methyl groups attached to a central carbon atom. It provides steric hindrance and stability to the molecule.
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Indole ring: : The indole moiety is a bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. It’s a common structural motif found in many natural products and pharmaceuticals.
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Bromomethyl group: : The bromomethyl group (CH₂Br) is attached to the indole ring, introducing reactivity and functionalization possibilities.
Preparation Methods
Synthetic Routes:
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Radical Bromination
- The tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate can be synthesized via radical bromination of the corresponding indoline compound.
- Bromination occurs at the C2 position of the indoline ring using N-bromosuccinimide (NBS) or other brominating agents.
- The tert-butyl group provides steric protection during bromination.
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Reductive Amination
- Another approach involves reductive amination of an appropriate ketone or aldehyde with tert-butyl(2S,3aS,7aS)-2-(aminomethyl)-octahydro-1H-indole-1-carboxylate.
- The resulting amine is then brominated using a suitable brominating agent.
Industrial Production:
- Industrial-scale production methods typically involve the reductive amination route due to its efficiency and scalability.
Chemical Reactions Analysis
Oxidation: tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate can undergo oxidation reactions, converting the bromomethyl group to a carboxylic acid or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to modify the compound.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially in the field of central nervous system disorders.
Agrochemicals: The indole scaffold is valuable for designing agrochemicals (pesticides, herbicides).
Materials Science: tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate derivatives may find applications in materials science (e.g., liquid crystals, polymers).
Mechanism of Action
- The compound’s mechanism of action depends on its specific derivatives.
- Potential targets include receptors, enzymes, or cellular pathways related to neurological function or disease.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C14H24BrNO2 |
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Molecular Weight |
318.25 g/mol |
IUPAC Name |
tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate |
InChI |
InChI=1S/C14H24BrNO2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h10-12H,4-9H2,1-3H3/t10-,11-,12-/m0/s1 |
InChI Key |
UQRHXURRXRUBKM-SRVKXCTJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1CBr |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1CBr |
Origin of Product |
United States |
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